Olopatadine-d6 Hydrochloride

LC-MS/MS method validation stable isotope dilution isotopic interference

Olopatadine-d6 Hydrochloride (CAS 1217229-05-4) is a hexa-deuterated stable isotope-labeled analog of the second-generation antihistamine olopatadine hydrochloride, in which both methyl groups of the dimethylamino moiety are fully deuterated (six ²H substitutions). With a molecular formula of C₂₁H₁₈D₆ClNO₃ and a molecular weight of 379.91 g/mol, the compound is supplied as the hydrochloride salt with a certified chemical purity of ≥95% by HPLC and an isotopic enrichment of 98% atom D.

Molecular Formula C21H24ClNO3
Molecular Weight 379.9 g/mol
CAS No. 1217229-05-4
Cat. No. B1515211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine-d6 Hydrochloride
CAS1217229-05-4
Molecular FormulaC21H24ClNO3
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
InChIInChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/i1D3,2D3;
InChIKeyHVRLZEKDTUEKQH-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olopatadine-d6 Hydrochloride (CAS 1217229-05-4) – A Hexa-Deuterated Stable Isotope-Labeled Internal Standard for Olopatadine Quantification by LC-MS/MS


Olopatadine-d6 Hydrochloride (CAS 1217229-05-4) is a hexa-deuterated stable isotope-labeled analog of the second-generation antihistamine olopatadine hydrochloride, in which both methyl groups of the dimethylamino moiety are fully deuterated (six ²H substitutions) . With a molecular formula of C₂₁H₁₈D₆ClNO₃ and a molecular weight of 379.91 g/mol, the compound is supplied as the hydrochloride salt with a certified chemical purity of ≥95% by HPLC and an isotopic enrichment of 98% atom D . The hydrochloride salt form (as opposed to the free base, CAS 1231979-85-3) ensures solubility characteristics matched to the unlabeled olopatadine hydrochloride analyte, making it directly suitable as an internal standard in bioanalytical LC-MS/MS workflows for pharmaceutical research, bioavailability studies, and regulatory bioequivalence submissions .

Why Structural Analog or Lightly Deuterated Internal Standards Cannot Substitute Olopatadine-d6 Hydrochloride in Regulatory-Grade Olopatadine Bioanalysis


Published LC-MS/MS methods for olopatadine quantification in human plasma have historically used structural analog internal standards such as loratadine, amitriptyline, mianserin, and KF11796, which exhibit differential chromatographic retention, dissimilar solid-phase extraction recovery, and divergent electrospray ionization efficiency relative to the olopatadine analyte [1]. Regulatory guidance (FDA/EMA/ICH M10) strongly recommends stable isotope-labeled internal standards (SIL-IS) because co-eluting isotopologues correct for matrix effects and recovery variability that structural analogs cannot. However, even among SIL-IS candidates, the +3 Da mass shift provided by olopatadine-d3 falls at the critical threshold: published work on stable isotope dilution mass spectrometry establishes that when the mass difference between an analyte and its SIL-IS is ≤3 Da, isotopic interference from the analyte's natural heavy-isotope envelope (e.g., the ~0.14% relative abundance of the M+3 peak from three simultaneous ¹³C substitutions) produces nonlinear, second-order calibration behavior requiring mathematical correction [2]. In contrast, a +6 Da mass shift places the IS signal beyond the reach of the analyte's natural isotopic envelope (M+6 relative abundance <10⁻⁵%), ensuring intrinsically linear calibration and eliminating a documented source of quantitative bias [2].

Quantitative Differentiation Evidence: Olopatadine-d6 Hydrochloride vs. Closest Alternatives for Scientific Procurement Decisions


Mass Shift Exceeds the +3 Da Critical Threshold, Ensuring Intrinsically Linear Calibration vs. Olopatadine-d3

Olopatadine-d6 Hydrochloride provides a nominal mass shift of +6 Da relative to unlabeled olopatadine (monoisotopic m/z ~338 → IS m/z ~344), exceeding the established >3 Da threshold above which isotopic cross-talk between analyte and internal standard becomes negligible and calibration curves remain intrinsically linear [1]. In contrast, olopatadine-d3 Hydrochloride provides a +3 Da mass shift , which falls at or below the critical boundary where the analyte's natural M+3 isotopic peak (estimated ~0.14% relative abundance from ¹³C₃ contributions in a C₂₁H₂₃NO₃ framework) produces nonlinear second-order calibration behavior requiring mathematical correction [1].

LC-MS/MS method validation stable isotope dilution isotopic interference calibration linearity

Superior Isotopic Distribution Purity: Negligible d0 Carryover Eliminates Low-Concentration Quantification Bias vs. Olopatadine-d3

Olopatadine-d6 Hydrochloride is certified at 98% atom D isotopic enrichment . With deuterium incorporation at six discrete positions (both N-methyl groups as -N(CD₃)₂), the probability of a molecule bearing zero deuterium atoms (d0 species, which would co-elute and share the exact m/z of the unlabeled analyte) is (1 − 0.98)⁶ ≈ 6.4 × 10⁻¹¹, making d0 carryover analytically undetectable. In contrast, characterized lots of olopatadine-d3 Hydrochloride exhibit a measurable d0 fraction of 0.11% as determined by normalized intensity mass spectrometry . When the SIL-IS is added at typical working concentrations (e.g., 5–50 ng/mL), a 0.11% d0 impurity in the IS contributes signal indistinguishable from the analyte, producing a systematic positive bias most pronounced at the lower limit of quantification (LLOQ).

isotopic enrichment d0 carryover trace quantification LLOQ accuracy

Chemical Purity Benchmarking: Clearsynth d6 Free Base Achieves 98.57% HPLC Purity vs. 95% Typical for d3 HCl Salt

The free base form of olopatadine-d6 (CAS 1231979-85-3) has been certified at 98.57% purity by HPLC by Clearsynth , exceeding the 95% HPLC purity specification typical for olopatadine-d3 Hydrochloride as reported by multiple vendors . The olopatadine-d6 Hydrochloride salt form (CAS 1217229-05-4) is specified at ≥95% purity by BOC Sciences , placing it at parity with d3 HCl specifications but with the option to source higher-purity free base for applications requiring maximal chemical purity.

chemical purity HPLC pharmaceutical reference standard COA

Cost-Efficient Synthesis Route via Dimethyl Sulfate-d6 Lowers Production Cost and Improves Supply Chain Stability

A novel and highly efficient synthetic route for olopatadine-d6 was published in the Russian Journal of Organic Chemistry (2019), demonstrating that dimethyl sulfate-d6 — an inexpensive and commercially available reagent — can replace the traditionally required dimethyl amine-d6 as the deuterium source for N-alkylation of the primary amine intermediate [1]. This methodological advance reduces the reliance on expensive labeled precursors and has been confirmed by ¹H NMR and mass spectral characterization of the final product [1]. The reduced synthesis cost translates to competitive commercial pricing: olopatadine-d6 Hydrochloride is listed at $266.90 per 1 mg (Aladdin) and $360 per 1 mg (Santa Cruz Biotechnology) , positioning it within or below the price range of olopatadine-d3 Hydrochloride ($314 per 1 mg at Cayman/10xchem) .

deuterium labeling synthesis dimethyl sulfate-d6 cost of goods supply chain

Regulatory-Ready Comprehensive Characterization Data Packages Enable Direct Use in ANDA and DMF Submissions

Multiple suppliers of olopatadine-d6 provide detailed Certificates of Analysis (COA) and comprehensive characterization data packages explicitly designed to meet regulatory requirements for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . ISP Standards supplies olopatadine-d6 with characterization data compliant with regulatory guidelines and offers traceability against pharmacopeial standards (USP or EP) upon request . Clearsynth similarly provides products 'undergoing thorough characterization... supplied with detailed Certificates of Analysis (COA) and analytical data that meet regulatory requirements' for ANDA and DMF submissions . This contrasts with the general research-grade documentation provided by many suppliers of olopatadine-d3, which primarily position the product as an internal standard without explicit regulatory submission support documentation .

regulatory compliance ANDA DMF reference standard characterization pharmacopeial traceability

Optimal Procurement and Deployment Scenarios for Olopatadine-d6 Hydrochloride Based on Quantitative Differentiation Evidence


Regulatory Bioequivalence Studies for Generic Olopatadine ANDA Submissions

In bioequivalence trials comparing a test olopatadine formulation to a reference listed drug, FDA and EMA require fully validated LC-MS/MS methods with demonstrated accuracy (±15% at all QC levels, ±20% at LLOQ) and precision. Olopatadine-d6 Hydrochloride is the optimal internal standard for this application because its +6 Da mass shift ensures intrinsically linear calibration without isotopic interference correction [1], its negligible d0 carryover (<10⁻¹⁰ probability) eliminates a known source of positive bias at the LLOQ (typically 0.2 ng/mL) that would otherwise risk method validation failure , and suppliers such as ISP Standards and Clearsynth provide regulatory-ready characterization data packages that accelerate ANDA compilation . The competitive procurement cost (~$267/mg) also reduces per-study expenditure relative to d3 alternatives when factoring in the avoided cost of method revalidation due to isotopic interference issues [2].

Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Requiring Trace-Level Plasma Quantification

Clinical PK studies of olopatadine following topical ophthalmic administration require quantification of systemic concentrations that are often in the low pg/mL to low ng/mL range. The 0.11% d0 fraction documented in olopatadine-d3 lots contributes an apparent analyte signal of ~0.055 ng/mL at a typical IS working concentration of 50 ng/mL — a bias that can exceed 25% of the LLOQ (0.2 ng/mL). Olopatadine-d6 Hydrochloride eliminates this artifact entirely due to its effectively zero d0 probability, making it the superior choice for low-concentration PK applications where accuracy at the LLOQ is the primary determinant of study interpretability.

Preclinical ADME Studies Using Deuterated Tracers for Metabolite Identification and Mass Balance

For absorption, distribution, metabolism, and excretion (ADME) studies employing stable isotope labeling, olopatadine-d6 Hydrochloride serves a dual role: as a quantitative internal standard for LC-MS/MS [1] and as a tracer for non-invasive tracking of the drug and its metabolites in biological systems via MS and NMR . The six-deuterium label on the dimethylamino group provides a distinct isotopic signature that differentiates the administered tracer from endogenous compounds, while the established synthesis route using dimethyl sulfate-d6 [2] ensures cost-efficient procurement of the larger quantities (50–500 mg) often required for comprehensive ADME study designs.

Pharmaceutical Quality Control Batch Release Testing and Stability Studies

For QC laboratories performing batch release testing and stability-indicating assays of olopatadine drug substance and drug product, olopatadine-d6 Hydrochloride provides a stable isotope-labeled reference standard that can be used for system suitability testing, assay verification, and as an internal standard for related substances determination by LC-MS . The availability of pharmacopeial traceability (USP/EP) from qualified suppliers supports compliance with ICH Q2(R1) method validation requirements and GMP quality system documentation, while the demonstrated chemical purity of up to 98.57% (free base) minimizes interference with impurity profiling.

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